1-Hexyl-2,3-dimethylimidazolium bromide
Overview
Description
1-Hexyl-2,3-dimethylimidazolium bromide is a type of ionic liquid, characterized by its unique properties such as low volatility, high thermal stability, and excellent solubility in various organic solvents. It is represented by the molecular formula C11H21BrN2 and has a molecular weight of 261.21 g/mol . This compound is part of the imidazolium family, which is widely recognized for its applications in green chemistry and industrial processes.
Preparation Methods
The synthesis of 1-hexyl-2,3-dimethylimidazolium bromide typically involves the reaction of 1-hexyl-2,3-dimethylimidazole with hydrogen bromide. The reaction is carried out in an appropriate solvent under controlled conditions to ensure high purity and yield . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Hexyl-2,3-dimethylimidazolium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: It can also be reduced, although this is less common compared to oxidation.
Substitution: The bromide ion can be substituted with other anions through metathesis reactions.
Common reagents used in these reactions include hydrogen bromide for substitution and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexyl-2,3-dimethylimidazolium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-hexyl-2,3-dimethylimidazolium bromide exerts its effects is primarily through its ionic nature. In corrosion inhibition, for example, it adsorbs onto metal surfaces, forming a protective film that prevents corrosion . The molecular targets and pathways involved include the interaction with metal ions and the formation of stable complexes that inhibit further chemical reactions.
Comparison with Similar Compounds
1-Hexyl-2,3-dimethylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:
- 1-ethyl-2,3-dimethylimidazolium bromide
- 1-butyl-2,3-dimethylimidazolium bromide
- 1-decyl-2,3-dimethylimidazolium bromide
These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, thermal stability, and specific applications. The uniqueness of this compound lies in its optimal balance of hydrophobicity and solubility, making it particularly useful in a variety of applications.
Properties
IUPAC Name |
1-hexyl-2,3-dimethylimidazol-3-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.BrH/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUDCAXDKIVTNY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370175 | |
Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411222-01-0 | |
Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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